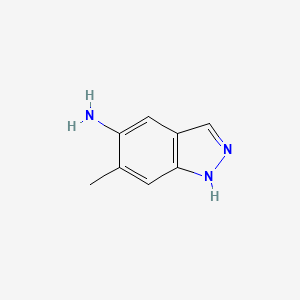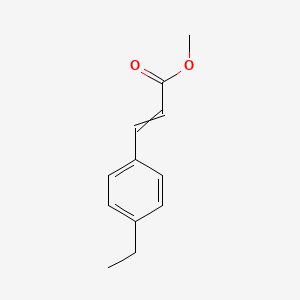
N-(8-quinolinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Catalytic Enantioselective Petasis-Type Reaction
The study of catalytic enantioselective Petasis-type reactions catalyzed by a newly designed thiourea catalyst has shown that this catalyst can effectively activate organoboronic acids. This activation allows for the enantioselective transformation of quinolines at low temperatures, achieving a high degree of stereocontrol when combined with H2O and NaHCO3 as additives .
Synthesis and Molecular Docking of Quinolinyl Thioureas
A series of novel quinolinyl thiourea analogues were synthesized, with the compound N-(quinolin-3-ylcarbamothioyl)hexanamide showing significant inhibitory effects on mushroom tyrosinase, surpassing the reference compound Kojic acid. Molecular docking studies indicated a strong estimated free energy of binding, and kinetic analysis suggested non-competitive inhibition of tyrosinase by this compound .
Antimycobacterial Properties of Quinoline Derivatives
Quinoline derivatives with triazolo, ureido, and thioureido substituents were synthesized and evaluated for their antimycobacterial properties. Compounds showed high inhibition rates against Mycobacterium tuberculosis, with molecular docking calculations suggesting that hydrogen bonding and electrostatic interactions with ATP-synthase of M. tuberculosis could be responsible for the observed effects .
Fluoride Receptor Analysis
A quinoline-based tripodal thiourea was synthesized and found to exclusively bind fluoride anion in DMSO. The receptor forms 1:1 and 1:2 complexes with fluoride, with binding constants determined by 1H NMR. Theoretical calculations supported the formation of these complexes, indicating specific interactions with NH binding sites and secondary +NH binding sites within the tripodal pocket .
Structure Elucidation and DNA Binding Studies
A new quinolinyl-thiourea hybrid was synthesized and characterized through spectro-elemental characterizations and single-crystal X-ray analysis. Hirshfeld surface analysis revealed weak intermolecular interactions and intramolecular H-bonds. The compound showed potential anticancer properties through DNA binding studies, with molecular docking and UV-visible spectroscopy suggesting a mixed binding mode with DNA .
Urease Inhibition by Quinolone-Based Thioureas
Thiazolidinone and N,N-disubstituted thioureas based on quinolone moiety were synthesized and evaluated for urease inhibition. The compounds exhibited moderate to good inhibitory effects, with the N-methyl quinolonyl moiety being identified as the most potent inhibitor. Molecular docking analysis showed good protein-ligand interaction profiles against the urease target .
Applications De Recherche Scientifique
Application 1: Urease Inhibition
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : N-(8-quinolinyl)thiourea has been used in the synthesis of new N,N-disubstituted thiourea and thiazolidinone scaffolds based on quinolone moiety as urease inhibitors .
- Methods of Application or Experimental Procedures : The synthesis of thiazolidinone based on quinolone moiety was established starting from 4-hydroxyquinol-2-ones. The strategy started with the reaction of ethyl bromoacetate with 4-hydroxyquinoline to give the corresponding ethyl oxoquinolinyl acetates, which reacted with hydrazine hydrate to afford the hydrazide derivatives. Subsequently, hydrazides reacted with isothiocyanate derivatives to give the corresponding N,N-disubstituted thioureas. Finally, on subjecting the N,N-disubstituted thioureas with dialkyl acetylenedicarboxylates, cyclization occurred, and thiazolidinone derivatives were obtained in good yields .
- Summary of the Results or Outcomes : The synthesized thioureas and thiazolidinones exhibited moderate to good inhibitory effects. The structure−activity relationship revealed that N-methyl quinolonyl moiety exhibited a superior effect, since it was proved to be the most potent inhibitor in the present series achieving (IC 50 = 1.83 ± 0.79 µM). The previous compound exhibited relatively much greater activity, being approximately 12-fold more potent than thiourea and acetohydroxamic acid as references .
Application 2: Proteomics Research
- Specific Scientific Field : Proteomics
- Summary of the Application : N-(8-quinolinyl)thiourea is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatments for diseases.
Application 3: Synthesis of Heterocycles
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Thioureas, including N-(8-quinolinyl)thiourea, have been used in the synthesis of several important heterocyclic compounds . These compounds have a wide variety of applications in fields such as materials science, agriculture, pharmaceuticals, and biological activities .
- Methods of Application or Experimental Procedures : The synthesis of heterocyclic compounds using thioureas involves a variety of coordination modes and bonding possibilities due to the presence of sulfur and nitrogen atoms . The specific methods can vary depending on the desired heterocyclic compound.
- Summary of the Results or Outcomes : The outcomes of this application include the successful synthesis of heterocyclic compounds, which can be used in a variety of fields. For example, these compounds have shown promise in areas such as antimicrobial, antitumor, antiviral, and antiparasitic activities .
Application 4: Inhibitor of Enzymes
- Specific Scientific Field : Pharmacology
- Summary of the Application : Thiourea derivatives have been found to inhibit various enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes are involved in a variety of biological processes, and their inhibition can have therapeutic effects.
Application 5: Synthesis of Important Heterocyclic Compounds
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Thioureas, including N-(8-quinolinyl)thiourea, have been used in the synthesis of several important heterocyclic compounds . These compounds have a wide variety of applications in fields such as materials science, agriculture, pharmaceuticals, and biological activities .
- Methods of Application or Experimental Procedures : The synthesis of heterocyclic compounds using thioureas involves a variety of coordination modes and bonding possibilities due to the presence of sulfur and nitrogen atoms . The specific methods can vary depending on the desired heterocyclic compound.
- Summary of the Results or Outcomes : The outcomes of this application include the successful synthesis of heterocyclic compounds, which can be used in a variety of fields. For example, these compounds have shown promise in areas such as antimicrobial, antitumor, antiviral, and antiparasitic activities .
Orientations Futures
Propriétés
IUPAC Name |
quinolin-8-ylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-10(14)13-8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H3,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTWSXFODBCVFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=S)N)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363210 |
Source


|
| Record name | N-(8-quinolinyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-quinolinyl)thiourea | |
CAS RN |
104222-20-0 |
Source


|
| Record name | N-(8-quinolinyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)
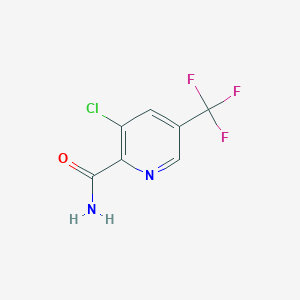
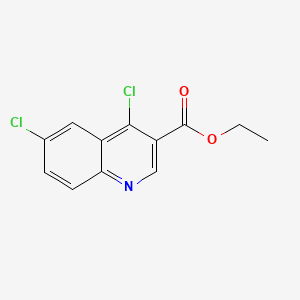

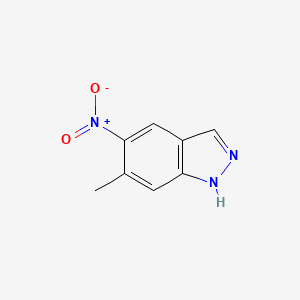
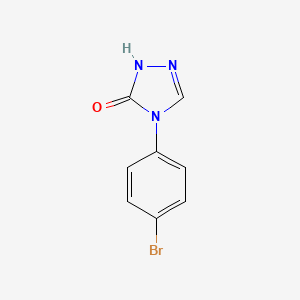
![1-Naphtho[2,1-b]furan-2-yl-1-ethanone](/img/structure/B1300553.png)
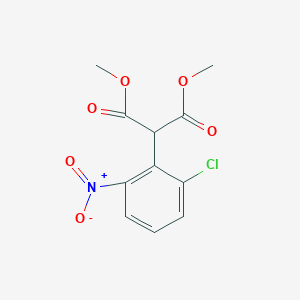
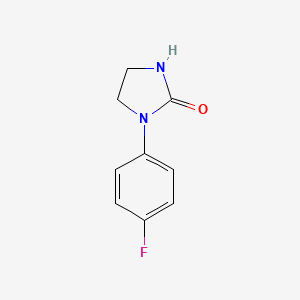
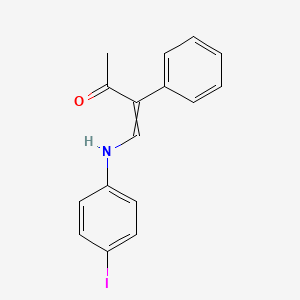
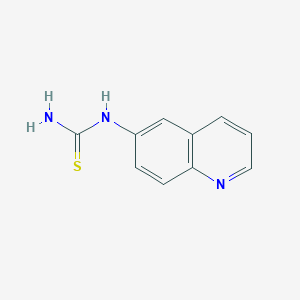
![3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1300590.png)
